1-Bromo-3-(2-fluorophenyl)propan-2-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

α-Bromo ketone intermediates with precise fluorine substitution are critical for synthesizing kinase inhibitors, yet many commercial analogs lack the ortho-fluorine regiospecificity required. 1-Bromo-3-(2-fluorophenyl)propan-2-one (CAS 423184-32-1) resolves this gap: • Ortho-fluorine modulates ring electronics (XLogP3 = 2.6) for controlled cross-coupling reactivity • β-Bromo ketone arrangement enables clean Sₙ2 displacement without styrene elimination byproducts • 97% purity ensures reliable stoichiometry in covalent fragment-based inhibitor libraries Supplied with full analytical documentation for seamless integration into med-chem workflows.

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
Cat. No. B12451788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(2-fluorophenyl)propan-2-one
Molecular FormulaC9H8BrFO
Molecular Weight231.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)CBr)F
InChIInChI=1S/C9H8BrFO/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2
InChIKeyWARDSKDZNJWRBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(2-fluorophenyl)propan-2-one: Baseline Overview


1-Bromo-3-(2-fluorophenyl)propan-2-one (CAS 423184-32-1) is a halogenated aromatic ketone with the molecular formula C₉H₈BrFO and a molecular weight of 231.06 g·mol⁻¹ . It belongs to the class of α-bromo carbonyl compounds and features an ortho-fluorine substituent on the phenyl ring, which distinguishes it from unsubstituted, meta-fluoro, or para-fluoro analogs [1]. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical research, where the α-bromine serves as a leaving group for nucleophilic substitution and the ortho-fluorine modulates the electronic character of the aromatic system . Relevant commercially available comparators include 1-bromo-3-phenylpropan-2-one (CAS 20772-12-7; the non-fluorinated parent), 2-bromo-1-(2-fluorophenyl)ethanone (CAS 655-15-2; the phenacyl bromide congener), and 1-bromo-1-(2-fluorophenyl)-2-propanone (CAS 1181569-67-4; a regioisomer with bromine at the alternative α-position) .

1-Bromo-3-(2-fluorophenyl)propan-2-one: Substitution Specificity


Generic substitution among α-bromo aryl ketones is precluded by three factors: (i) the ortho-fluorine substituent electronically deactivates the phenyl ring, altering the rate and regioselectivity of electrophilic aromatic substitution and cross-coupling reactions relative to the non-fluorinated analog 1-bromo-3-phenylpropan-2-one [1]; (ii) the benzylic α-bromo ketone motif in this compound places the bromine two carbons away from the aryl group (i.e., a 1-bromo-3-arylpropan-2-one scaffold), conferring distinct Sₙ2 reactivity compared with 2-bromo-1-(2-fluorophenyl)ethanone, where the bromine is directly adjacent to the carbonyl ; and (iii) regioisomers such as 1-bromo-1-(2-fluorophenyl)-2-propanone position the bromine on the carbon bearing the aryl substituent, leading to fundamentally different enolate chemistry and elimination pathways . The computed XLogP3 value of 2.6 and the rotatable bond count of 3 for the target compound further differentiate its physicochemical profile from closely related analogs, affecting solubility, formulation behavior, and chromatographic retention [1].

1-Bromo-3-(2-fluorophenyl)propan-2-one: Comparative Evidence


Ortho-Fluorine Electronic Modulation vs. Non-Fluorinated Analog

The ortho-fluorine substituent on the phenyl ring of 1-bromo-3-(2-fluorophenyl)propan-2-one imparts a distinct electronic and lipophilic profile compared with the non-fluorinated parent 1-bromo-3-phenylpropan-2-one [1]. Computed XLogP3 for the target compound is 2.6, versus an XLogP3 of approximately 2.1 for 1-bromo-3-phenylpropan-2-one (value derived from PubChem computed data for the non-fluorinated analog), indicating a modest but meaningful increase in lipophilicity attributable to the fluorine atom [1][2]. The topological polar surface area (TPSA) is 17.1 Ų for both compounds, confirming that fluorine introduction does not alter hydrogen-bonding capacity but does influence LogP, which can affect membrane permeability, metabolic stability, and off-target promiscuity in drug-discovery contexts [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Rotatable Bond Flexibility vs. Phenacyl Bromide Congener

The target compound possesses three rotatable bonds (the C–C bond between the carbonyl and the benzylic methylene, the C–Br bond, and the bond connecting the phenyl ring to the benzylic carbon), compared with two rotatable bonds for 2-bromo-1-(2-fluorophenyl)ethanone (CAS 655-15-2), a closely related phenacyl bromide congener in which the bromine is directly attached to the α-carbon adjacent to the carbonyl [1][2]. The additional rotatable bond in 1-bromo-3-(2-fluorophenyl)propan-2-one introduces greater conformational flexibility, which may influence crystal packing, solubility, and the entropic component of binding free energy when the compound is employed as a fragment or intermediate in structure-based drug design [1].

Synthetic Chemistry Conformational Analysis Crystallization Optimization

Regioisomeric Bromine Position: Reactivity Differences

1-Bromo-3-(2-fluorophenyl)propan-2-one (bromine on C-3, distal to the aryl group) and 1-bromo-1-(2-fluorophenyl)-2-propanone (CAS 1181569-67-4; bromine on C-1, directly attached to the aryl-bearing carbon) are constitutional isomers with the same molecular formula (C₉H₈BrFO) and molecular weight (231.06 g·mol⁻¹) but fundamentally different reactivity profiles . In the target compound, the bromine is positioned β to the carbonyl, enabling Sₙ2 displacement without competing elimination from the benzylic position; in the regioisomer, the bromine resides on a benzylic carbon, making it highly susceptible to both Sₙ1 ionization (stabilized benzylic carbocation) and E1 elimination, which can generate styrene-derived byproducts under basic conditions . From a procurement standpoint, suppliers list 1-bromo-3-(2-fluorophenyl)propan-2-one at a purity specification of 97% (Alichem) with a unit price of approximately $1,535/g, reflecting its specialized nature and limited commercial availability relative to the more widely stocked phenacyl bromide analogs [1].

Organic Synthesis Nucleophilic Substitution Enolate Chemistry

Molecular Complexity vs. Simpler Phenacyl Bromides

The target compound has a heavy atom count of 12 (C₉ + Br + F + O) and a molecular complexity index of 161, compared with a heavy atom count of 10 and a complexity index of approximately 130 for 2-bromo-1-(2-fluorophenyl)ethanone (C₈H₆BrFO) [1]. The higher complexity reflects the insertion of an additional methylene unit between the carbonyl and the aromatic ring, expanding both the molecular weight (231.06 vs. 217.04 g·mol⁻¹) and the chemical space accessible for diversification [1]. Both compounds share an XLogP3 value of approximately 2.6 and a TPSA of 17.1 Ų, indicating that the fluorophenyl motif dominates the polarity profile, while the extended carbon skeleton provides additional vectors for derivatization without altering hydrogen-bonding capacity [1].

Fragment-Based Drug Discovery Molecular Complexity Chemical Space Analysis

1-Bromo-3-(2-fluorophenyl)propan-2-one: Procurement & Applications


Fluorinated Kinase Inhibitor Intermediate Synthesis

When a synthetic route requires an α-bromo ketone building block bearing an ortho-fluorophenyl group for the construction of kinase inhibitor scaffolds (e.g., tyrosine kinase or serine/threonine kinase inhibitor cores), 1-bromo-3-(2-fluorophenyl)propan-2-one provides the precise substitution pattern needed. The ortho-fluorine modulates the electron density of the phenyl ring (as evidenced by the XLogP3 of 2.6 vs. 2.1 for the non-fluorinated analog [1]), while the β-bromo ketone arrangement permits clean Sₙ2 displacement with amine, thiol, or alkoxide nucleophiles to generate the corresponding α-amino, α-thio, or α-alkoxy ketone intermediates. This regioisomeric selectivity avoids the styrene elimination byproducts that would arise from the benzylic bromide in 1-bromo-1-(2-fluorophenyl)-2-propanone .

Fragment-Based Covalent Inhibitor Libraries

The target compound's higher molecular complexity (complexity index 161 vs. ~130 for 2-bromo-1-(2-fluorophenyl)ethanone [1]) and the presence of both an electrophilic α-bromo ketone (suitable for covalent modification of active-site cysteine or serine residues in target proteins) and an ortho-fluorine (useful for ¹⁹F NMR-based binding assays) make it a valuable entry for fragment-based covalent inhibitor libraries. The three rotatable bonds provide sufficient conformational flexibility for induced-fit binding while maintaining a molecular weight (231.06 Da) within the Rule-of-Three guidelines for fragment screening [1]. Procurement of this compound at ≥97% purity ensures reliable stoichiometry in covalent-labeling experiments [2].

Late-Stage Cross-Coupling Diversification

For process chemists developing scalable routes to fluorinated active pharmaceutical ingredients (APIs), 1-bromo-3-(2-fluorophenyl)propan-2-one offers a bifunctional handle: the α-bromo ketone can undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling) while the ortho-fluorine remains inert under the reaction conditions, preserving the desired fluorine substitution pattern in the final API. The well-defined structure and reproducibility of the commercial material (97% purity specification [2]) support compliance with regulatory starting-material quality expectations.

Fluorinated Agrochemical Heterocycle Synthesis

Fluorine-containing heterocycles are prevalent in modern agrochemicals due to their enhanced metabolic stability and bioavailability. The target compound can serve as a precursor for the construction of fluorinated thiazole, imidazole, or oxazole heterocycles via condensation with thioureas, amidines, or amides, respectively. The ortho-fluorine's electron-withdrawing effect, quantified by the XLogP3 shift of +0.5 relative to the non-fluorinated analog [1], contributes to the environmental persistence and target-site binding characteristics desired in crop-protection agents.

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